molecular formula C8H15FO2 B8609228 Ethyl 2-fluoro-3-methylpentanoate CAS No. 122957-70-4

Ethyl 2-fluoro-3-methylpentanoate

Cat. No.: B8609228
CAS No.: 122957-70-4
M. Wt: 162.20 g/mol
InChI Key: ZIJKMTOQZPLJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-3-methylpentanoate is an aliphatic ester with the molecular formula C₈H₁₃FO₂ (molar mass: 160.19 g/mol). Its structure features a fluorine atom at the second carbon and a methyl group at the third carbon of the pentanoate backbone, esterified with ethanol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability and lipophilicity .

Properties

CAS No.

122957-70-4

Molecular Formula

C8H15FO2

Molecular Weight

162.20 g/mol

IUPAC Name

ethyl 2-fluoro-3-methylpentanoate

InChI

InChI=1S/C8H15FO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5H2,1-3H3

InChI Key

ZIJKMTOQZPLJFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCC)F

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Variations

The following table compares Ethyl 2-fluoro-3-methylpentanoate with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups/Substituents Properties/Applications
This compound C₈H₁₃FO₂ 160.19 Ester, fluorine (C2), methyl (C3) Intermediate in fluorinated drug synthesis; moderate polarity due to ester and alkyl groups .
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C₇H₁₁FO₃ 162.16 Ester, fluorine (C2), hydroxyl, methyl (C3) Increased polarity and hydrogen-bonding capacity due to hydroxyl; potential pharmaceutical precursor .
Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate C₉H₁₆F₂O₃ 210.22 Ester, difluoro (C2), hydroxyl, ethyl (C3) Enhanced lipophilicity and steric bulk; applications in material science and supramolecular chemistry .
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 Ester, fluorophenyl (C3), oxo (C3) Aromatic conjugation and UV activity; used in fluorophore synthesis and kinase inhibitors .
3-Ethyl-2,4-pentanedione C₇H₁₂O₂ 128.17 Diketone, ethyl (C3) Keto-enol tautomerism; chelating agent for metal ions in catalysis and polymer chemistry .

Structural and Reactivity Insights

  • Fluorine Position and Number: this compound has a single fluorine at C2, which enhances electronegativity and stabilizes adjacent bonds. In contrast, Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate (C9H16F2O3) features two fluorine atoms at C2, increasing steric hindrance and resistance to nucleophilic attack . Fluorophenyl analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) exhibit π-π stacking capabilities and altered solubility due to aromatic rings, making them suitable for drug design .
  • Hydroxyl vs.
  • Ester vs. Diketone Functionality: 3-Ethyl-2,4-pentanedione lacks fluorine but contains two ketone groups, enabling keto-enol tautomerism and metal chelation—properties absent in fluorinated esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.